molecular formula C15H19F3N2O5S B14947520 Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B14947520
M. Wt: 396.4 g/mol
InChI Key: HTUOQJZRWSBIIM-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of Substituents:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, thiophene derivatives, including this compound, are studied for their potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • 2-amino-4-methylpyrimidine-5-carboxylate

Uniqueness

Compared to similar compounds, Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H19F3N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-[(2-acetamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C15H19F3N2O5S/c1-6-9-7(2)26-11(10(9)12(22)24-4)20-14(13(23)25-5,15(16,17)18)19-8(3)21/h20H,6H2,1-5H3,(H,19,21)

InChI Key

HTUOQJZRWSBIIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C)C

Origin of Product

United States

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